(5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core This structure is notable for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable α-halo ketone with thiourea under basic conditions to form the thiazolidinone ring.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the thiazolidinone core using a suitable aldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic and pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.
Anti-inflammatory Agents: Potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
Anticancer Agents: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: Inhibits key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and anticancer activities.
Uniqueness
The unique combination of the thiazolidinone and pyrazole moieties in this compound provides a distinct set of biological activities and reactivity patterns. This makes it a versatile candidate for various scientific and industrial applications.
By comparing it with other thiazolidinediones and pyrazole derivatives, this compound stands out due to its enhanced biological activity and potential for further modification to improve its efficacy and selectivity in different applications.
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-5-14-32-23-13-12-20(15-18(23)3)25-21(17-29(28-25)22-10-8-7-9-11-22)16-24-26(31)30(19(4)6-2)27(33)34-24/h5,7-13,15-17,19H,1,6,14H2,2-4H3/b24-16- |
InChI Key |
JXSHPZDPIJEMFX-JLPGSUDCSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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